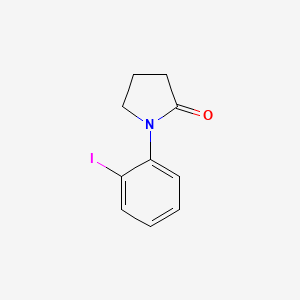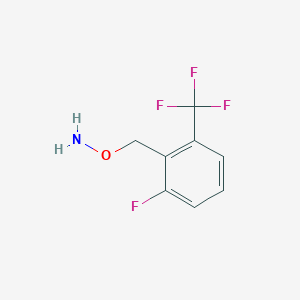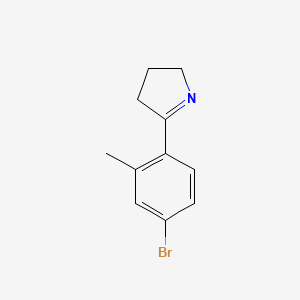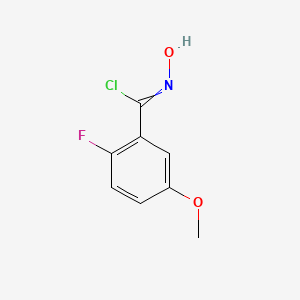![molecular formula C18H10BClO2 B13697078 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a compound that belongs to the class of organoboranes. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves the formation of the boron-containing core followed by the introduction of the chloro substituent. One common method includes the reaction of a suitable boronic acid or boronate ester with a polycyclic aromatic precursor under conditions that promote the formation of the boron-oxygen bonds. The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which offer better control over reaction conditions and can be easily scaled up. Additionally, the use of automated synthesis platforms could enhance reproducibility and efficiency in the production process.
化学反応の分析
Types of Reactions
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydride complexes, reduced boron species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient thermally activated delayed fluorescence (TADF) properties.
Biology and Medicine:
作用機序
The mechanism by which 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In optoelectronic applications, the compound’s ability to undergo thermally activated delayed fluorescence (TADF) is crucial. This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, leading to efficient light emission .
類似化合物との比較
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): Similar structure but without the chloro substituent, used in OLEDs for its TADF properties.
N-heterocycle-tethered organoboranes: These compounds contain similar boron-oxygen frameworks and are used in stimuli-responsive materials.
Uniqueness
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chloro substituent, which can influence its reactivity and electronic properties. This makes it a versatile compound for various applications, particularly in materials science and organic electronics.
特性
分子式 |
C18H10BClO2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
10-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-13-9-10-16-17-18(13)22-15-8-4-2-6-12(15)19(17)11-5-1-3-7-14(11)21-16/h1-10H |
InChIキー |
HKJXHRHJYPAHEL-UHFFFAOYSA-N |
正規SMILES |
B12C3=CC=CC=C3OC4=C1C(=C(C=C4)Cl)OC5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


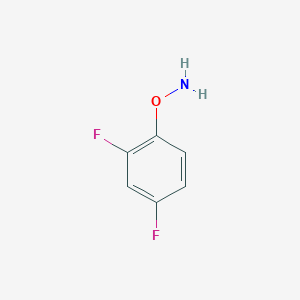
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)


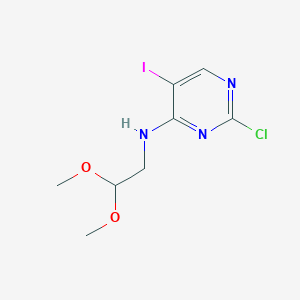

![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)
![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
